Synthesis and Characterization of 2-(But-2-en-1-yl)aniline: A Technical Guide
Synthesis and Characterization of 2-(But-2-en-1-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the valuable organic intermediate, 2-(But-2-en-1-yl)aniline. This ortho-alkenylated aniline derivative serves as a versatile building block in the synthesis of various heterocyclic compounds and complex molecular architectures relevant to pharmaceutical and materials science research. This document details a robust synthetic protocol, thorough characterization data, and the logical workflow for its preparation.
Synthesis Methodology
The synthesis of 2-(But-2-en-1-yl)aniline is most effectively achieved through a two-step sequence involving the N-alkylation of aniline followed by a Lewis acid-catalyzed amino-Claisen rearrangement. This approach offers high yields and regioselectivity for the desired ortho-substituted product.
Step 1: N-Alkylation of Aniline to N-(But-2-en-1-yl)aniline
The initial step involves the nucleophilic substitution of a butenyl halide, such as crotyl bromide, by aniline to form the intermediate N-(But-2-en-1-yl)aniline. The reaction is typically carried out in the presence of a mild base to neutralize the hydrobromic acid byproduct.
Step 2: Amino-Claisen Rearrangement
The synthesized N-(But-2-en-1-yl)aniline undergoes a[1][1]-sigmatropic rearrangement, known as the amino-Claisen rearrangement, to yield the target molecule, 2-(But-2-en-1-yl)aniline. This rearrangement can be facilitated thermally or, more efficiently, by the use of a Lewis acid catalyst, which lowers the activation energy of the reaction.[1]
Experimental Protocols
Synthesis of N-(But-2-en-1-yl)aniline
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To a solution of aniline (1.0 eq.) in a suitable solvent such as acetonitrile, add a mild base like potassium carbonate (1.5 eq.).
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Stir the mixture at room temperature for 15 minutes.
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Add crotyl bromide (1.1 eq.) dropwise to the stirring mixture.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-(But-2-en-1-yl)aniline.
Synthesis of 2-(But-2-en-1-yl)aniline via Amino-Claisen Rearrangement
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Dissolve N-(But-2-en-1-yl)aniline (1.0 eq.) in a high-boiling point, non-polar solvent like xylene.
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Add a catalytic amount of a Lewis acid, for example, zinc chloride (ZnCl₂) (0.2 eq.).[1]
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Heat the reaction mixture to reflux (approximately 140-150 °C) and monitor the reaction progress by TLC.
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Once the rearrangement is complete, cool the mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting residue by column chromatography on silica gel to yield pure 2-(But-2-en-1-yl)aniline.
Characterization Data
The structure and purity of the synthesized 2-(But-2-en-1-yl)aniline can be confirmed by various spectroscopic techniques. The following tables summarize the expected quantitative data.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.05 - 7.15 | m | 2H | Ar-H |
| 6.70 - 6.80 | m | 2H | Ar-H |
| 5.60 - 5.75 | m | 2H | -CH=CH- |
| 3.65 | br s | 2H | -NH₂ |
| 3.30 | d | 2H | Ar-CH₂- |
| 1.70 | d | 3H | =CH-CH₃ |
Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 144.5 | Ar-C (C-NH₂) |
| 130.5 | Ar-C |
| 128.0 | Ar-C |
| 127.5 | -CH= |
| 126.0 | -CH= |
| 125.0 | Ar-C (C-alkenyl) |
| 118.5 | Ar-C |
| 115.5 | Ar-C |
| 35.0 | Ar-CH₂- |
| 18.0 | -CH₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450, 3360 | Strong, Sharp | N-H stretch (asymmetric and symmetric)[2] |
| 3020 | Medium | =C-H stretch (aromatic and alkene) |
| 2920, 2850 | Medium | C-H stretch (aliphatic) |
| 1620 | Strong | N-H bend[2] |
| 1600, 1490 | Medium | C=C stretch (aromatic) |
| 965 | Strong | =C-H bend (trans-alkene) |
| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Table 4: Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity (%) | Assignment |
| 147 | 100 | [M]⁺ (Molecular Ion) |
| 132 | 85 | [M - CH₃]⁺ |
| 118 | 40 | [M - C₂H₅]⁺ |
| 106 | 60 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 93 | 30 | [C₆H₅NH₂]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis and characterization of 2-(But-2-en-1-yl)aniline.
Caption: Synthetic workflow for 2-(But-2-en-1-yl)aniline.
Caption: Characterization workflow for 2-(But-2-en-1-yl)aniline.
Caption: Amino-Claisen rearrangement pathway.
